Physicochemical Differentiation: Cyclobutane vs Cyclopentane Spiro Analog Alters Lipophilicity and 3D Character
When compared to its closest commercially available analog—the cyclopentane spiro variant (ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate, CAS 1272756-22-5)—the target compound exhibits a lower LogP (2.31 vs 2.76), reflecting reduced lipophilicity that may improve aqueous solubility and reduce nonspecific protein binding . The cyclobutane ring also imposes a smaller, more constrained spirocyclic core, as indicated by a lower fraction of sp3-hybridized carbons (Fsp3 0.429 vs 0.467) . This quantitative difference in molecular shape and lipophilicity is critical for optimizing central nervous system multiparameter optimization (CNS MPO) scores or achieving balanced ADME profiles in kinase inhibitor programs .
| Evidence Dimension | Lipophilicity (LogP) and fraction sp3 (Fsp3) |
|---|---|
| Target Compound Data | LogP = 2.31; Fsp3 = 0.429; H-Bond Acceptors = 3; H-Bond Donors = 2 |
| Comparator Or Baseline | Cyclopentane analog (CAS 1272756-22-5): LogP = 2.76; Fsp3 = 0.467; H-Bond Acceptors = 3; H-Bond Donors = 2 |
| Quantified Difference | ΔLogP = -0.45; ΔFsp3 = -0.038 |
| Conditions | Data sourced from the same vendor (Fluorochem) for direct comparability; calculated properties based on canonical SMILES. |
Why This Matters
Procurement of the correct spiro ring size directly impacts lead optimization parameters such as lipophilic ligand efficiency (LLE) and central nervous system penetration potential.
